methyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and a carboxylate ester group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the acetyl group and the propanoyl side chain.
The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The final step involves the coupling of the indole and thiazole moieties, followed by esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the carbonyl groups can yield the corresponding alcohols.
Scientific Research Applications
Methyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the thiazole ring can modulate enzyme activity . The compound’s effects are mediated through these interactions, leading to changes in cellular processes such as apoptosis, cell cycle regulation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1H-indol-3-yl)acetate: Another indole derivative with similar biological activities.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Compounds with similar structural features and biological activities.
Uniqueness
Methyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its combination of an indole moiety, a thiazole ring, and a carboxylate ester group. This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research.
Biological Activity
Methyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring, an indole moiety, and various functional groups, indicating a rich profile for pharmacological exploration. This article delves into the biological activity of this compound, summarizing research findings, potential applications, and comparative analyses with structurally similar compounds.
Structural Characteristics
The molecular formula of this compound is C21H23N3O4S, with a molecular weight of approximately 413.5 g/mol. Its structure integrates a methyl ester group, an amide linkage, and an isopropyl substituent, contributing to its potential biological activity and chemical reactivity .
Key Structural Features
Feature | Description |
---|---|
Thiazole Ring | Contributes to diverse biological activities |
Indole Moiety | Known for its role in various pharmacological effects |
Functional Groups | Enhances reactivity and interaction with biological targets |
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, compounds derived from similar thiazole structures demonstrated selective cytotoxicity against colorectal adenocarcinoma (Caco-2) cells compared to pulmonary adenocarcinoma (A549) cells .
Case Study: Anticancer Efficacy
In a study involving multiple thiazole derivatives, the compound demonstrated a decrease in cell viability of Caco-2 cells by approximately 39.8% when treated with 100 µM concentration over 24 hours. The results suggest that structural modifications can enhance anticancer activity selectively in specific cell lines .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Similar thiazole derivatives have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of this compound is likely mediated through interactions with specific biological targets. Studies suggest that its thiazole and indole components may facilitate binding to enzymes or receptors involved in cancer proliferation and microbial resistance mechanisms .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds.
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Methyl 2-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate | Fluorinated indole | Antimicrobial | Fluorine substitution enhances lipophilicity |
Methyl 5-isopropyl-2-{[3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanoyl]amino}-1,3-thiazole-4-carboxylate | Pyrrole and thiophene rings | Anticancer | Presence of thiophene may alter electronic properties |
N-benzyl-4-methylthiazole derivatives | Benzyl group substitution | Antimicrobial | Benzyl group enhances binding affinity |
This table illustrates the diversity within thiazole derivatives while emphasizing the unique combination of functionalities present in this compound.
Properties
Molecular Formula |
C21H23N3O4S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
methyl 2-[3-(3-acetylindol-1-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H23N3O4S/c1-12(2)19-18(20(27)28-4)23-21(29-19)22-17(26)9-10-24-11-15(13(3)25)14-7-5-6-8-16(14)24/h5-8,11-12H,9-10H2,1-4H3,(H,22,23,26) |
InChI Key |
TXIUPAYJIFXQDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CCN2C=C(C3=CC=CC=C32)C(=O)C)C(=O)OC |
Origin of Product |
United States |
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